molecular formula C10H16N2O4 B2717030 Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate CAS No. 1824882-94-1

Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate

Cat. No.: B2717030
CAS No.: 1824882-94-1
M. Wt: 228.248
InChI Key: UAZCLSMUAALZAX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate is an organic compound with the molecular formula C10H16N2O4. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-nitroethenyl derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine ring, followed by the addition of the nitroethenyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate
  • 1-Butyl-3-aminomethylazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate is unique due to its combination of a nitroethenyl group and an azetidine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-8(7-11)4-5-12(14)15/h4-5,8H,6-7H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZCLSMUAALZAX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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